molecular formula C10H13NO3 B15242009 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15242009
M. Wt: 195.21 g/mol
InChI Key: XPXIRRHQAGTFEJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are often employed due to their efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process would be optimized for higher yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used.

Scientific Research Applications

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO3/c1-12-8-4-3-6-7(11)5-14-9(6)10(8)13-2/h3-4,7H,5,11H2,1-2H3

InChI Key

XPXIRRHQAGTFEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CO2)N)OC

Origin of Product

United States

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